A Technical Guide to 3'-Chloro-5'-(pentafluorosulfur)acetophenone: Properties, Synthesis, and Applications
A Technical Guide to 3'-Chloro-5'-(pentafluorosulfur)acetophenone: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted chemical properties, reactivity, and potential applications of 3'-Chloro-5'-(pentafluorosulfur)acetophenone. As a novel chemical entity, this molecule combines the well-established chemical scaffold of acetophenone with the unique and powerful pentafluorosulfur (SF₅) group. The introduction of the SF₅ group, often termed a "super-trifluoromethyl group," is anticipated to bestow remarkable properties, including high electronegativity, metabolic stability, and lipophilicity, making it a compound of significant interest in medicinal chemistry and materials science.[1][2] This document will explore the theoretical underpinnings of its behavior, propose synthetic strategies, and discuss its potential in the development of new therapeutics and functional materials.
Introduction: The Significance of the Pentafluorosulfur Moiety
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The pentafluorosulfur (SF₅) group, in particular, has emerged as a substituent of profound interest due to its unique combination of properties.[2][3] It is one of the most electronegative and electron-withdrawing groups known, while also being exceptionally stable both thermally and chemically.[2][3]
The SF₅ group is significantly more lipophilic than the trifluoromethyl (CF₃) group, a feature that can enhance membrane permeability and bioavailability of drug candidates.[2][3] Its steric bulk is comparable to a tert-butyl group, allowing it to serve as a bioisostere with distinct electronic characteristics.[3] These attributes make the SF₅ group a powerful tool for modulating the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[3] The target molecule, 3'-Chloro-5'-(pentafluorosulfur)acetophenone, positions this unique group on a chloro-substituted acetophenone core, a common scaffold in medicinal chemistry, presenting a novel platform for chemical exploration.
Predicted Physicochemical Properties
While experimental data for 3'-Chloro-5'-(pentafluorosulfur)acetophenone is not publicly available, we can predict its core properties based on the constituent moieties.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₈H₆ClF₅SO | Based on the chemical structure. |
| Molecular Weight | ~292.65 g/mol | Calculated from the atomic weights of the constituent atoms. |
| Appearance | Colorless to pale yellow solid or liquid | Acetophenone is a liquid, but halogenated and higher molecular weight derivatives are often solids at room temperature.[4] |
| Melting Point | Moderately low | Expected to be higher than acetophenone (19-20 °C) due to increased molecular weight and intermolecular forces. |
| Boiling Point | High | Significantly higher than acetophenone (202 °C) due to the substantial increase in molecular weight and polarity. |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF). Insoluble in water. | The large, nonpolar SF₅ group and the aromatic ring will dominate, leading to poor water solubility. |
| Lipophilicity (LogP) | High | The SF₅ group is known to be highly lipophilic, which will be the major contributor to a high LogP value.[2] |
| Stability | High | The SF₅ group is known for its exceptional thermal and chemical stability.[2][3] The acetophenone core is also generally stable. |
Proposed Synthetic Pathways
The synthesis of 3'-Chloro-5'-(pentafluorosulfur)acetophenone is not described in the current literature. However, a plausible multi-step synthesis can be devised based on established methods for the introduction of the SF₅ group and Friedel-Crafts acylation.
A logical retrosynthetic analysis suggests two primary approaches, both likely commencing from a pre-functionalized benzene ring.
Diagram of Proposed Synthetic Pathway
Caption: Proposed synthetic routes to 3'-Chloro-5'-(pentafluorosulfur)acetophenone.
Detailed Experimental Protocol (Proposed)
Pathway A: Late-Stage Acylation (More Plausible)
This pathway relies on the established synthesis of SF₅-aromatics followed by the introduction of the acetyl group.
Step 1: Synthesis of 1,2-Bis(3-chloro-5-nitrophenyl) disulfide
-
Rationale: Disulfides are common precursors for the synthesis of aryl-SF₅ compounds.
-
Procedure: 1-Bromo-3-chloro-5-nitrobenzene is reacted with sodium disulfide (Na₂S₂) in a suitable solvent like DMF or ethanol. The reaction mixture is heated to promote the nucleophilic aromatic substitution of the bromine.
Step 2: Synthesis of 3-Chloro-5-nitrobenzenesulfur pentafluoride
-
Rationale: Direct fluorination of the disulfide is a known method to introduce the SF₅ group.
-
Procedure: The disulfide from Step 1 is subjected to oxidative fluorination. This is a hazardous reaction that requires specialized equipment. It can be achieved using elemental fluorine diluted in nitrogen or with reagents like silver(II) fluoride (AgF₂).
Step 3: Reduction of the Nitro Group
-
Rationale: The nitro group needs to be converted to an amino group for further functionalization.
-
Procedure: The nitro compound from Step 2 is reduced to the corresponding aniline using standard conditions, such as iron powder in acidic medium (e.g., HCl/ethanol) or catalytic hydrogenation.
Step 4: Sandmeyer Reaction
-
Rationale: The amino group can be converted to an iodide, which is a versatile handle for cross-coupling reactions.
-
Procedure: The aniline from Step 3 is diazotized using sodium nitrite and a strong acid (e.g., HCl) at low temperatures. The resulting diazonium salt is then treated with potassium iodide to yield 1-chloro-3-iodo-5-(pentafluorosulfur)benzene.
Step 5: Introduction of the Acetyl Group
-
Rationale: A Stille or Suzuki coupling reaction can be used to introduce the acetyl group.
-
Procedure: The aryl iodide from Step 4 is reacted with a suitable acetylating agent, such as tributyl(1-ethoxyvinyl)tin in the presence of a palladium catalyst (for Stille coupling), followed by acidic workup to hydrolyze the enol ether to the ketone.
Predicted Spectroscopic Data
The following spectroscopic data are predicted for 3'-Chloro-5'-(pentafluorosulfur)acetophenone.
| Spectroscopy | Predicted Features |
| ¹H NMR | - A singlet for the methyl protons of the acetyl group, expected around δ 2.6-2.8 ppm. - Three aromatic protons appearing as multiplets or distinct signals in the range of δ 7.5-8.5 ppm. The strong electron-withdrawing nature of the SF₅ and acetyl groups will shift these protons downfield. |
| ¹³C NMR | - A signal for the carbonyl carbon around δ 195-200 ppm. - A signal for the methyl carbon around δ 25-30 ppm. - Aromatic carbon signals between δ 120-150 ppm. The carbon attached to the SF₅ group will show a complex splitting pattern due to C-F coupling. |
| ¹⁹F NMR | - The SF₅ group will exhibit a characteristic AB₄ spin system. - A doublet for the four equatorial fluorine atoms (Fₑ) and a quintet for the single axial fluorine atom (Fₐ). - The chemical shifts are expected to be in the typical range for aryl-SF₅ compounds, with Fₑ around δ 60-80 ppm and Fₐ around δ 80-100 ppm. |
| IR Spectroscopy | - A strong C=O stretching band for the ketone at approximately 1680-1700 cm⁻¹. - C-Cl stretching vibrations in the fingerprint region. - Strong S-F stretching bands, typically observed in the range of 800-950 cm⁻¹. |
| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight. - A characteristic isotopic pattern for the chlorine atom (M⁺ and M+2 in a ~3:1 ratio). - Fragmentation is likely to involve the loss of the methyl group (M-15) and the acetyl group (M-43). |
Predicted Chemical Reactivity
The reactivity of 3'-Chloro-5'-(pentafluorosulfur)acetophenone will be governed by the interplay of the three substituents on the aromatic ring and the reactivity of the acetyl group.
Diagram of Electronic Effects on the Aromatic Ring
Caption: Electronic effects of the substituents on the aromatic ring.
Aromatic Ring Reactivity
-
Electrophilic Aromatic Substitution (EAS): The aromatic ring is expected to be highly deactivated towards EAS due to the presence of three electron-withdrawing groups (SF₅, Cl, and acetyl). The SF₅ and acetyl groups are strongly deactivating, while the chloro group is weakly deactivating.[5][6] Forcing conditions would be required for any substitution to occur. The directing effects of the substituents would lead to complex product mixtures, with the 2-, 4-, and 6-positions being the most likely sites for substitution, although such reactions are predicted to be very difficult.
-
Nucleophilic Aromatic Substitution (NAS): The strong electron-withdrawing nature of the SF₅ and acetyl groups will activate the aromatic ring towards NAS, particularly at the position of the chlorine atom.[7][8] Reaction with strong nucleophiles could lead to the displacement of the chloride.
Acetyl Group Reactivity
The acetyl group is expected to exhibit typical ketone chemistry.[6][9]
-
Reduction: The ketone can be reduced to a secondary alcohol using reagents like sodium borohydride.
-
Oxidation: Under forcing conditions, the acetyl group can be oxidized.
-
Alpha-Halogenation: The methyl protons are acidic and can be removed by a base, allowing for reactions at the alpha-carbon, such as halogenation.
Potential Applications in Drug Discovery and Materials Science
The unique properties imparted by the SF₅ group suggest several potential applications for 3'-Chloro-5'-(pentafluorosulfur)acetophenone and its derivatives.
-
Medicinal Chemistry: As a building block, this compound could be used to synthesize novel drug candidates. The SF₅ group can enhance metabolic stability and cell permeability, potentially leading to drugs with improved pharmacokinetic profiles.[3][10] The acetophenone moiety can be a handle for further chemical modifications to explore structure-activity relationships. SF₅-containing compounds have shown promise as antimalarial and anti-inflammatory agents.[10][11]
-
Agrochemicals: The SF₅ group is also of interest in the development of new pesticides and herbicides.[1][12] Its high lipophilicity can improve the efficacy of these agents.
-
Materials Science: The high electronegativity and stability of the SF₅ group make it an attractive component for advanced materials, such as liquid crystals, polymers, and dielectrics.
Safety and Handling
While no specific safety data exists for 3'-Chloro-5'-(pentafluorosulfur)acetophenone, it should be handled with the precautions appropriate for a novel, potentially hazardous chemical.
-
General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Hazards of Related Compounds: Organofluorine compounds can have unique toxicological profiles.[13][14] Fluorine gas and hydrofluoric acid are highly corrosive and toxic.[13] While the SF₅ group is generally stable, decomposition under harsh conditions could release hazardous substances.
-
First Aid: In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Conclusion
3'-Chloro-5'-(pentafluorosulfur)acetophenone represents a promising yet unexplored chemical entity. The powerful and unique properties of the pentafluorosulfur group, combined with the versatile chemistry of the acetophenone scaffold, make it a valuable target for synthesis and investigation. This guide provides a theoretical framework for its properties, reactivity, and synthesis, offering a foundation for researchers to explore its potential in drug discovery, agrochemicals, and materials science. The successful synthesis and characterization of this molecule will undoubtedly open new avenues for the application of the "super-trifluoromethyl" group in chemical innovation.
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